Anti-Retroviral Spectrum vs. Nevirapine
Dammarenolic acid (ignT1) demonstrates a distinct advantage over the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine by exhibiting a broader spectrum of in vitro retroviral inhibition. While both compounds show similar time-of-addition kinetics against HIV-1, only dammarenolic acid potently inhibits the replication of Simian immunodeficiency virus (SIV) and Murine leukemic virus (MLV) in vector-based antiviral screening studies [1].
| Evidence Dimension | In vitro anti-retroviral spectrum |
|---|---|
| Target Compound Data | Active against HIV-1, SIV, and MLV |
| Comparator Or Baseline | Nevirapine: Active against HIV-1, but inactive against SIV and MLV |
| Quantified Difference | Target compound active against 3/3 viruses tested; comparator active against 1/3 viruses tested. |
| Conditions | In vitro vector-based antiviral screening |
Why This Matters
This broader spectrum makes dammarenolic acid a more versatile scaffold for developing novel anti-retrovirals with potentially wider applications than those targeting only HIV-1.
- [1] Esimone, C. O., et al. (2010). Dammarenolic acid, a secodammarane triterpenoid from Aglaia sp. shows potent anti-retroviral activity in vitro. Phytomedicine, 17(7), 540-547. View Source
